molecular formula C17H14N2O3S2 B2975739 (Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 676652-46-3

(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2975739
CAS No.: 676652-46-3
M. Wt: 358.43
InChI Key: YZVHSCHGSWQPLK-RAXLEYEMSA-N
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Description

The compound (Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A thiazolidinone core with a thioxo (C=S) group at position 2.
  • A butanoic acid chain at position 3, enhancing solubility and enabling hydrogen bonding. The Z-configuration of the exocyclic double bond is critical for bioactivity, as stereochemistry often influences target binding .

Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

4-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-14(21)7-3-9-19-16(22)13(24-17(19)23)10-12-5-1-4-11-6-2-8-18-15(11)12/h1-2,4-6,8,10H,3,7,9H2,(H,20,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVHSCHGSWQPLK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly its antibacterial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a quinoline moiety. The synthesis typically involves a Knoevenagel condensation reaction, which has been demonstrated to yield compounds with significant biological activity. The structure can be represented as follows:

C19H13N3O3S2\text{C}_{19}\text{H}_{13}\text{N}_3\text{O}_3\text{S}_2

Antibacterial Activity

Numerous studies have reported on the antibacterial efficacy of this compound and its derivatives. The following table summarizes key findings regarding the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus2 - 4
Escherichia coli0.004 - 0.03
Bacillus cereus0.015
Enterobacter cloacae0.004

The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 in certain cases .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. The following table outlines the MIC values against selected fungal strains:

Fungal Strain MIC (µg/mL) Reference
Trichoderma viride0.004 - 0.06
Aspergillus fumigatus0.008 - 0.06

These results indicate that the compound is effective against a range of fungal pathogens, suggesting its potential utility in treating fungal infections.

The mechanism underlying the antibacterial and antifungal activities of this compound has been explored through molecular docking studies. It is suggested that the inhibition of specific enzymes such as MurB in E. coli contributes to its antibacterial effects, while lanosterol demethylase is implicated in its antifungal action .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study demonstrated that derivatives of thiazolidinones exhibited significant antibacterial activity against multidrug-resistant strains, with MIC values as low as 2 µg/mL for certain compounds .
  • Comparative Studies : In comparative evaluations, this compound was found to have superior activity against Enterobacter cloacae compared to conventional antibiotics .
  • Cytotoxicity Assessments : Cytotoxicity studies using MTT assays indicated that while the compound is effective against pathogens, it also maintains a favorable safety profile against normal cells, making it a candidate for further therapeutic development .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at Position 5 Key Functional Differences Biological Activity
Target Compound Quinolin-8-ylmethylene Bulky aromatic system with nitrogen heterocycle Hypothesized antibacterial activity (quinoline’s historical efficacy)
(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CAS: 641997-85-5) 4-(allyloxy)phenylmethylene Allyloxy group increases lipophilicity Unknown; allyloxy may enhance membrane permeability
(Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid (CAS: 489423-55-4) Pyridin-4-ylmethylene Smaller aromatic system with basic nitrogen Potential antibacterial activity; pyridine’s polarity may improve solubility
(S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid Substituted phenylfuran-2-ylmethylene Furan’s oxygen enhances electron density Confirmed in vitro antibacterial activity (MIC: 2–16 µg/mL against S. aureus and E. coli)

Physicochemical Properties

Property Target Compound Pyridin-4-yl Analog Phenylfuran Analog
Molecular Weight ~424.5 g/mol ~380.4 g/mol ~450–500 g/mol
LogP (Predicted) ~3.2 (high due to quinoline) ~1.8 (lower aromatic bulk) ~2.5–3.0 (furan’s polarity)
Solubility Moderate (butanoic acid enhances aqueous solubility) Higher (pyridine’s polarity) Lower (alkyl chain in pentanoic acid)

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